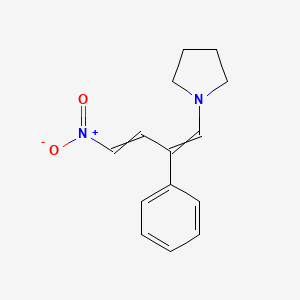
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a nitrophenyl-substituted butadiene chain
准备方法
The synthesis of 1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates. Common solvents include dichloromethane and ethanol.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the pure compound.
化学反应分析
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents used.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and electrophiles for substitution reactions. The reactions are often carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: The specific pathways depend on the biological context, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.
相似化合物的比较
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Nitrophenyl)-1,3-butadiene and 1-Phenylpyrrolidine share structural similarities.
Uniqueness: The presence of both the nitrophenyl and pyrrolidine moieties in a single molecule gives it unique chemical and biological properties, distinguishing it from other related compounds.
属性
CAS 编号 |
61469-80-5 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
1-(4-nitro-2-phenylbuta-1,3-dienyl)pyrrolidine |
InChI |
InChI=1S/C14H16N2O2/c17-16(18)11-8-14(12-15-9-4-5-10-15)13-6-2-1-3-7-13/h1-3,6-8,11-12H,4-5,9-10H2 |
InChI 键 |
FDPVALSQMHIREJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C=C(C=C[N+](=O)[O-])C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
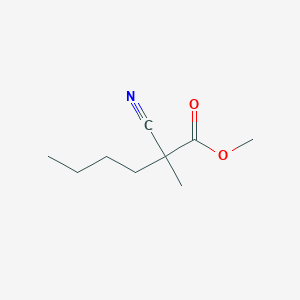
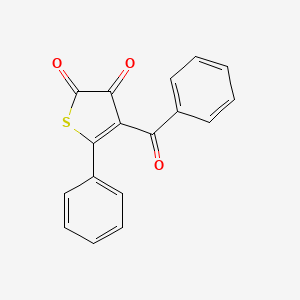
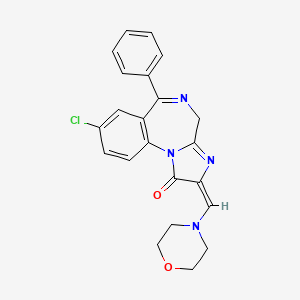
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
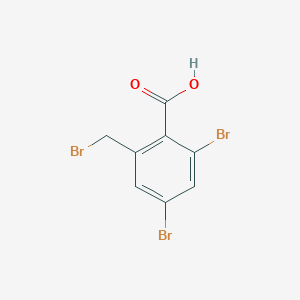
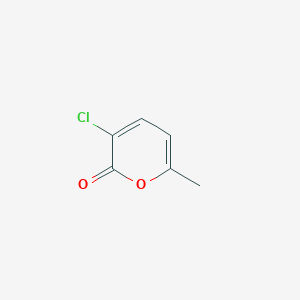
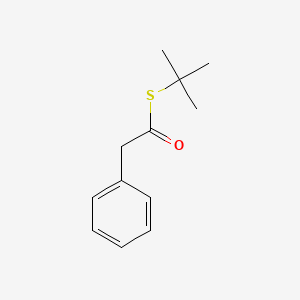
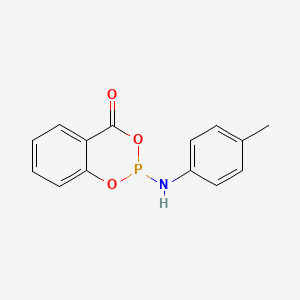
![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
